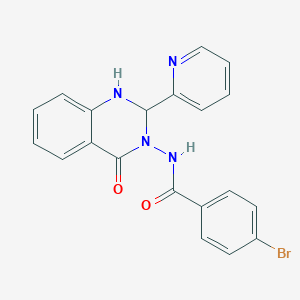![molecular formula C20H18ClF3N2O2 B11510682 2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B11510682.png)
2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Coupling with 4-chlorophenylacetic Acid: The final step involves coupling the indole derivative with 4-chlorophenylacetic acid using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar in having an ester functional group and potential for various chemical reactions.
Disilane-bridged architectures: Similar in having unique electronic properties due to their structural features.
Uniqueness
2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide is unique due to its combination of aromatic, heterocyclic, and trifluoromethoxy groups, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C20H18ClF3N2O2 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H18ClF3N2O2/c1-12-16(8-9-25-19(27)10-13-2-4-14(21)5-3-13)17-11-15(28-20(22,23)24)6-7-18(17)26-12/h2-7,11,26H,8-10H2,1H3,(H,25,27) |
InChI Key |
WCLCYRXUDJJPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B11510599.png)
![N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11510601.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11510611.png)
![3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11510619.png)
![1H-Quinolin-2-one, 3-[(2-hydroxyethylamino)methyl]-](/img/structure/B11510620.png)
![N-[3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11510622.png)
![4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11510629.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11510635.png)

![Furan-2-carboxylic acid, 5-[(4-cyclohexylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11510667.png)
![1-(2-fluorobenzyl)-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11510669.png)

![ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11510690.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)
